N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methoxyphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2,5-dimethoxyphenylamine: This can be achieved through the nitration of 1,4-dimethoxybenzene followed by reduction.
Formation of 1-(4-methoxyphenyl)-1H-imidazole: This involves the cyclization of 4-methoxyphenylglyoxal with ammonium acetate.
Thioacetylation: The final step involves the reaction of 2,5-dimethoxyphenylamine with 1-(4-methoxyphenyl)-1H-imidazole-2-thiol in the presence of acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways such as the PI3K-AKT or MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of a dimethoxyphenyl group, a methoxyphenyl group, and an imidazole ring, which imparts distinct chemical and biological properties not found in simpler analogs like dichloroaniline or benzylamine.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-25-15-6-4-14(5-7-15)23-11-10-21-20(23)28-13-19(24)22-17-12-16(26-2)8-9-18(17)27-3/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZDDBWSKDQMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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